2-[4-(morpholine-4-carbonyl)phenyl]-1lambda6,2-thiazinane-1,1-dione
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Overview
Description
2-[4-(morpholine-4-carbonyl)phenyl]-1lambda6,2-thiazinane-1,1-dione is a complex organic compound with a unique structure that combines a morpholine ring and a dioxothiazinane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(morpholine-4-carbonyl)phenyl]-1lambda6,2-thiazinane-1,1-dione typically involves the reaction of a morpholine derivative with a dioxothiazinane precursor. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve heating the reaction mixture to temperatures ranging from 50°C to 100°C to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(morpholine-4-carbonyl)phenyl]-1lambda6,2-thiazinane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(morpholine-4-carbonyl)phenyl]-1lambda6,2-thiazinane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-[4-(morpholine-4-carbonyl)phenyl]-1lambda6,2-thiazinane-1,1-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [4-(1,1-Dioxothiazinan-2-yl)phenyl]-phenylmethanone
- N-[4-(1,1-Dioxothiazinan-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide
- Phenyl N-[4-(1,1-Dioxothiazinan-2-yl)phenyl]carbamate
Uniqueness
Compared to similar compounds, 2-[4-(morpholine-4-carbonyl)phenyl]-1lambda6,2-thiazinane-1,1-dione stands out due to its unique combination of a morpholine ring and a dioxothiazinane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(1,1-dioxothiazinan-2-yl)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-15(16-8-10-21-11-9-16)13-3-5-14(6-4-13)17-7-1-2-12-22(17,19)20/h3-6H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXVTEJUQARDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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